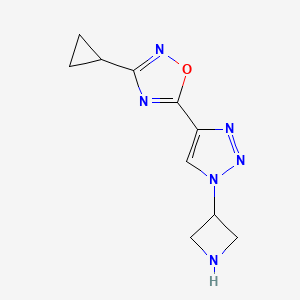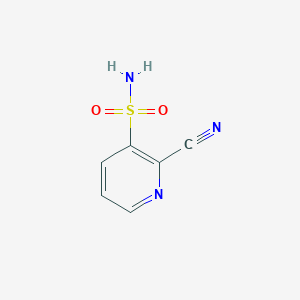
2-Cyanopyridine-3-sulfonamide
Descripción general
Descripción
2-Cyanopyridine-3-sulfonamide is an organic compound with the molecular formula C6H5N3O2S It is a derivative of pyridine, characterized by the presence of a cyano group at the second position and a sulfonamide group at the third position of the pyridine ring
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which 2-cyanopyridine-3-sulfonamide belongs, are known to target bacterial cells . More research is needed to identify the specific targets of this compound.
Mode of Action
The mode of action of this compound involves its interaction with cysteine under aqueous and mild conditions . 2-Cyanopyridines with electron-withdrawing groups, such as this compound, react efficiently with cysteine . This reaction results in the formation of a thiazoline ring .
Biochemical Pathways
It is known that this compound can enable the peptide bond cleavage of glutathione . This suggests that it may affect pathways involving glutathione, a crucial antioxidant in cells.
Result of Action
The molecular and cellular effects of this compound’s action involve the cleavage of peptide bonds in glutathione . This reaction results in the formation of a thiazoline ring . The utility of this reaction has been demonstrated in the cysteine-selective chemical modification of bioactive peptides .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and mild conditions . These conditions enable this compound to react efficiently with cysteine . More research is needed to understand how other environmental factors influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
2-Cyanopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with cysteine residues in proteins, leading to the formation of thiazoline rings . This interaction is facilitated by the electron-withdrawing groups on the 2-cyanopyridine moiety, which enhance its reactivity with thiol groups . Additionally, this compound can cleave peptide bonds in glutathione under mild conditions, demonstrating its potential for selective chemical modification of bioactive peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to enable N-terminal cysteine bioconjugation, which can affect protein function and stability . The compound’s interaction with cysteine residues can also trigger immune responses, potentially leading to adverse effects such as skin rash . Furthermore, this compound’s ability to cleave peptide bonds in glutathione suggests it may impact cellular redox balance and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding leads to the formation of thiazoline rings, which can alter protein structure and function . The compound’s electron-withdrawing groups enhance its reactivity, making it a potent agent for selective chemical modifications . Additionally, this compound can inhibit or activate enzymes by modifying their cysteine residues, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has been shown to maintain its reactivity under aqueous and mild conditions, making it suitable for long-term studies . Its stability may be influenced by factors such as temperature and pH, which can affect its degradation rate and long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively modify cysteine residues without causing significant toxicity . At higher doses, it can trigger immune responses and adverse effects such as skin rash . These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its ability to cleave peptide bonds in glutathione suggests it may influence the cellular redox state and metabolic flux . The compound’s interactions with cysteine residues can also affect the levels of various metabolites, potentially altering cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s reactivity with cysteine residues may also affect its distribution by modifying transport proteins .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles through these interactions, affecting its activity and function . Additionally, its ability to modify cysteine residues in proteins may alter their localization and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopyridine-3-sulfonamide typically involves the reaction of 2-cyanopyridine with sulfonamide derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between 2-cyanopyridine and a sulfonamide reagent. The reaction conditions often include elevated temperatures and the presence of a base to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Cyanopyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group at the second position.
3-Sulfonamidopyridine: Contains the sulfonamide group at the third position but lacks the cyano group.
2-Cyanophenylsulfonamide: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
2-Cyanopyridine-3-sulfonamide is unique due to the combination of both the cyano and sulfonamide groups on the pyridine ring.
Propiedades
IUPAC Name |
2-cyanopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-6(12(8,10)11)2-1-3-9-5/h1-3H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUOFVWWYNEZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


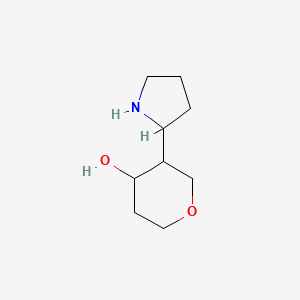
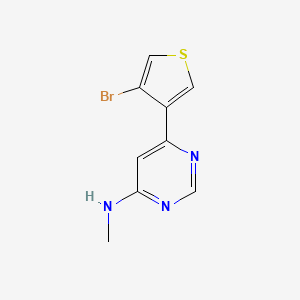

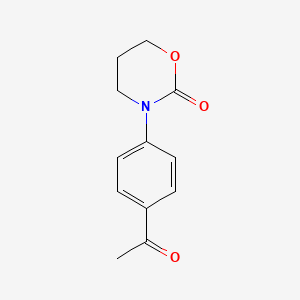

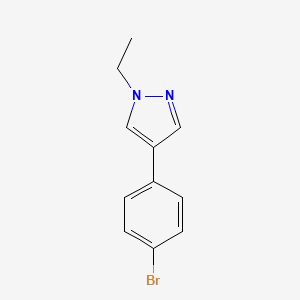
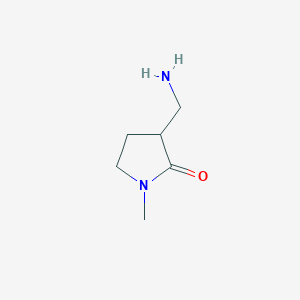
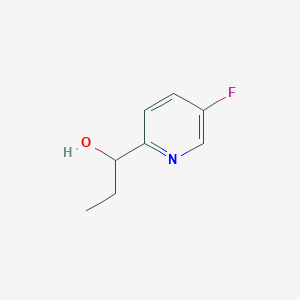


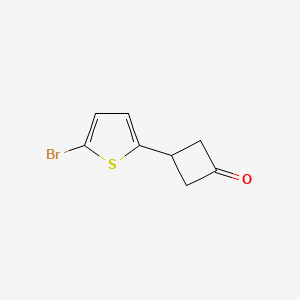
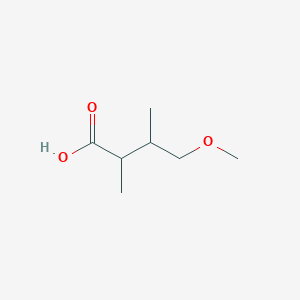
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
